Ethyl 4-[(2,6-diamino-5-nitrosopyrimidin-4-yl)amino]benzoate
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Overview
Description
Ethyl 4-[(2,6-diamino-5-nitrosopyrimidin-4-yl)amino]benzoate is a chemical compound that belongs to the class of aminopyrimidines This compound is characterized by the presence of a pyrimidine ring substituted with amino and nitroso groups, as well as an ethyl ester group attached to a benzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(2,6-diamino-5-nitrosopyrimidin-4-yl)amino]benzoate typically involves multi-step organic reactionsThe final step involves the esterification of the benzoate moiety with ethanol under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(2,6-diamino-5-nitrosopyrimidin-4-yl)amino]benzoate undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to an amino group under hydrogenation conditions.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of diamino derivatives.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
Ethyl 4-[(2,6-diamino-5-nitrosopyrimidin-4-yl)amino]benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 4-[(2,6-diamino-5-nitrosopyrimidin-4-yl)amino]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The nitroso and amino groups play a crucial role in these interactions, facilitating binding through hydrogen bonding and electrostatic interactions .
Comparison with Similar Compounds
Similar Compounds
2,4-Diamino-5-phenyl-6-ethylpyrimidine: Similar in structure but lacks the nitroso group.
Ethyl 2-[(2,5-dichloropyrimidin-4-yl)amino]benzoate: Contains a dichloropyrimidine ring instead of a diamino-nitroso-pyrimidine ring.
Uniqueness
Ethyl 4-[(2,6-diamino-5-nitrosopyrimidin-4-yl)amino]benzoate is unique due to the presence of both amino and nitroso groups on the pyrimidine ring, which imparts distinct chemical reactivity and potential biological activity .
Properties
CAS No. |
6622-63-5 |
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Molecular Formula |
C13H14N6O3 |
Molecular Weight |
302.29 g/mol |
IUPAC Name |
ethyl 4-[(2,6-diamino-5-nitrosopyrimidin-4-yl)amino]benzoate |
InChI |
InChI=1S/C13H14N6O3/c1-2-22-12(20)7-3-5-8(6-4-7)16-11-9(19-21)10(14)17-13(15)18-11/h3-6H,2H2,1H3,(H5,14,15,16,17,18) |
InChI Key |
UKIQCHYTMCCITC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC2=NC(=NC(=C2N=O)N)N |
Origin of Product |
United States |
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